molecular formula C14H18N2O2 B2437061 N-[(1-Benzyl-5-oxopyrrolidin-3-YL)methyl]acetamide CAS No. 144574-30-1

N-[(1-Benzyl-5-oxopyrrolidin-3-YL)methyl]acetamide

Cat. No.: B2437061
CAS No.: 144574-30-1
M. Wt: 246.31
InChI Key: QNEAPPXNLDXRQJ-UHFFFAOYSA-N
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Description

N-[(1-Benzyl-5-oxopyrrolidin-3-YL)methyl]acetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Benzyl-5-oxopyrrolidin-3-YL)methyl]acetamide typically involves the reaction of benzylamine with acetic anhydride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrrolidine ring. The reaction conditions often include heating and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Benzyl-5-oxopyrrolidin-3-YL)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound N-oxide, while reduction can produce N-[(1-Benzyl-5-oxopyrrolidin-3-YL)methyl]amine .

Scientific Research Applications

N-[(1-Benzyl-5-oxopyrrolidin-3-YL)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-Benzyl-5-oxopyrrolidin-3-YL)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Benzyl-5-oxopyrrolidin-3-YL)methyl]carbamate
  • N-[(1-Benzyl-5-oxopyrrolidin-3-YL)methyl]formamide
  • N-[(1-Benzyl-5-oxopyrrolidin-3-YL)methyl]propionamide

Uniqueness

N-[(1-Benzyl-5-oxopyrrolidin-3-YL)methyl]acetamide is unique due to its specific structural features, such as the presence of the acetamide group and the benzyl substitution on the pyrrolidine ring. These features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds .

Properties

IUPAC Name

N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-11(17)15-8-13-7-14(18)16(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEAPPXNLDXRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CC(=O)N(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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